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molecular formula C9H21N B147177 N-Methyldibutylamine CAS No. 3405-45-6

N-Methyldibutylamine

Cat. No. B147177
M. Wt: 143.27 g/mol
InChI Key: MTHFROHDIWGWFD-UHFFFAOYSA-N
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Patent
US06982352B2

Procedure details

In a similar manner to Example 1, 258.5 g (2.0 mol) of di-n-butylamine and 330.2 g (3.2 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 3.2 MPa is established at a temperature of 120° C. After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 80° C., the water is removed on a water separator. The remaining organic phase is subsequently fractionally distilled. 274.6 g of N-methyldi-n-butylamine having a purity of 99.6% are isolated, corresponding to a yield of 95.6% of theory.
Quantity
258.5 g
Type
reactant
Reaction Step One
Quantity
330.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:10]=O>>[CH3:10][N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
258.5 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
330.2 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is established at a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 80° C.
CUSTOM
Type
CUSTOM
Details
the water is removed on a water separator
DISTILLATION
Type
DISTILLATION
Details
The remaining organic phase is subsequently fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 274.6 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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